molecular formula C6H14O5Si B1592847 Acetoxymethyltrimethoxysilane CAS No. 65625-39-0

Acetoxymethyltrimethoxysilane

Cat. No. B1592847
CAS RN: 65625-39-0
M. Wt: 194.26 g/mol
InChI Key: IJQHYEFNLXHUGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding how the compound is made. This could involve a variety of chemical reactions and processes .


Molecular Structure Analysis

Techniques such as X-ray crystallography or electron diffraction can be used to determine the three-dimensional arrangement of atoms in a molecule.


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It’s important to understand the conditions under which the compound is reactive .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, reactivity, and spectral data .

Scientific Research Applications

Catalysis and Polymerization

  • Acetoxymethyltrimethoxysilane (AMTMS) plays a role in the catalysis and polymerization of silanes. Studies have shown that certain catalysts can affect the hydrolysis and polymerization of silanols, which are key in the synthesis of various organosilicon compounds used in producing polymeric and composite materials (Zuyi Zhang, 1997).

Biocatalysis and Fermentation

  • In the field of biocatalysis, AMTMS derivatives have been investigated for their role in the efficient production of biochemicals such as acetoin. These studies have explored the use of whole-cell biocatalysts for converting substrates to valuable compounds, which has implications for sustainable chemical production (T. Bao et al., 2014).

Synthesis Methods

  • Research on AMTMS has led to the development of new methods for synthesizing oligomeric acetoxymethylsiloxanes. These methods have applications in the creation of organosilicon α-alcohols, which are precursors for a range of polymeric materials with unique properties (Valeriy V. Sukachev & Juriy N. Vashchenko, 2014).

Nuclear Magnetic Resonance (NMR) Studies

  • AMTMS compounds have been studied using 17O NMR, providing insights into the structure and dynamics of these fluxional compounds. This research contributes to a better understanding of the binding modes and dynamic processes in acetoxysilanes (L. Fusaro et al., 2012).

Catalytic Applications

  • Studies have also explored the role of AMTMS derivatives in catalysis, such as the acetoxylation of ethylene to vinyl acetate. These investigations help in understanding the mechanism of catalytic processes involving acetoxymethyltrimethoxysilane and related compounds (Mingshu Chen et al., 2005).

Reverse Osmosis Membranes

  • AMTMS has been utilized in the synthesis of organically bridged trialkoxysilanes for applications in reverse osmosis membranes. This research contributes to advancements in water desalination technologies (Kazuki Yamamoto et al., 2017).

Antibacterial Materials

  • Research on AMTMS derivatives includes their use in the development of antibacterial materials. This involves creating monolayers on glass surfaces that bind metal cations and exhibit microbicidal effects, which has implications for healthcare and hygiene products (P. Pallavicini et al., 2013).

Safety And Hazards

Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of the compound. They also detail hazards associated with the compound and first aid measures .

Future Directions

This involves looking at current research trends related to the compound and predicting potential future applications or areas of study .

properties

IUPAC Name

trimethoxysilylmethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O5Si/c1-6(7)11-5-12(8-2,9-3)10-4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQHYEFNLXHUGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626060
Record name (Trimethoxysilyl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetoxymethyltrimethoxysilane

CAS RN

65625-39-0
Record name (Trimethoxysilyl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Example 2 was repeated using sodium acetate (312 g, 3.81 mol) and (chloromethyl)trimethoxysilane (563 g, 3.30 mol) as starting materials, tetrabutylphosphonium bromide (22.46 g, 66.2 mmol) as catalyst and methyl laurate (525 mL) as solvent. Before the silane was added, the other components were mixed and incipiently stripped at 116° C./4 mbar (for drying, 16 g of distillate). The silane was metered in at 120° C. over 2 hours, the mixture was heated at 120° C. for a further 4 hours and then distilled at 10-11 mbar (head), 74-76° C. (head) and 88-122° C. (pot) through a packed column (20 cm) to obtain 608 g (3.13 mol, 95% of theory) of (acetoxymethyl)trimethoxysilane in the distillate; purity 98.6% (GC area %). The solvent then started to pass over at 3.1 mbar (head), 113° C. (head) and 128° C. (pot). By distilling over a small amount (about 10 g) of the solvent, the product (acetoxymethyl)trimethoxysilane was fully removed from the residue. The remaining solvent, sodium chloride, excess sodium acetate and the phase transfer catalyst (in the form of the bromide, chloride and acetate salt of tetrabutylphosphonium) remained in the residue.
Quantity
312 g
Type
reactant
Reaction Step One
Quantity
563 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
22.46 g
Type
catalyst
Reaction Step Four
Quantity
525 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
B Arkles, K King, K Pannell - Silicon, 2013 - Springer
… A 100 ml single neck round bottom flask was charged with 17.8 g (0.1 mole) of acetoxymethyltrimethoxysilane from above, and 30 ml of methanol (23.7 g or a 600 % excess) …
Number of citations: 7 link.springer.com
J Hänisch - 2018 - edoc.hu-berlin.de
Within this work, the “metal assisted chemical etching” (MACE) technique was combined with shadow nanosphere lithography to fabricate nanowire structured Si surfaces with different …
Number of citations: 1 edoc.hu-berlin.de
F Uhlig, HC Marsmann - … : Silanes and Silicones. A Survey of …, 2014 - researchgate.net
Silicon is in many respects one of the more important elements in both nature and chemistry. On one hand silicates constitute the main material of the earth’s crust, and on the other …
Number of citations: 57 www.researchgate.net
M McClelland, LLP Neustadt - 2011 - researchgate.net
(57) ABSTRACT A method and system for treating a dielectric? lm on a plu rality of substrates includes disposing the plurality of sub strates in a batch processing system, the dielectric? …
Number of citations: 0 www.researchgate.net
M McClelland, LLP Neustadt - researchgate.net
1. Field of the Invention The present invention relates to a method and system for treating a dielectric? lm and, more particularly, to a batch processing method and system of treating a …
Number of citations: 0 www.researchgate.net
B Arkles - academia.edu
Encounters between dissimilar materials often involve at least one member that's siliceous or has surface chemistry with siliceous properties; silicates, aluminates, borates, etc., are the …
Number of citations: 0 www.academia.edu

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